molecular formula C6H6O3S B156130 Bis(prop-2-ynyl) sulfite CAS No. 1899-25-8

Bis(prop-2-ynyl) sulfite

Cat. No.: B156130
CAS No.: 1899-25-8
M. Wt: 158.18 g/mol
InChI Key: IBFKUDZISVEAJN-UHFFFAOYSA-N
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Description

Bis(prop-2-ynyl) sulfite, known by its ISO common name propargite, is a synthetic organosulfur compound with the IUPAC name (1RS,2RS;1RS,2SR)-2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite. It is a mixture of two enantiomeric pairs of diastereomers and functions primarily as an acaricide, targeting mites in agricultural and horticultural applications . Its molecular structure includes a cyclohexyl group substituted with a 4-tert-butylphenoxy moiety and a prop-2-ynyl ester (Figure 1). This combination of functional groups contributes to its pesticidal activity and environmental persistence.

Properties

CAS No.

1899-25-8

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

bis(prop-2-ynyl) sulfite

InChI

InChI=1S/C6H6O3S/c1-3-5-8-10(7)9-6-4-2/h1-2H,5-6H2

InChI Key

IBFKUDZISVEAJN-UHFFFAOYSA-N

SMILES

C#CCOS(=O)OCC#C

Canonical SMILES

C#CCOS(=O)OCC#C

Synonyms

Sulfurous acid bis(2-propynyl) ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfite Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between Bis(prop-2-ynyl) sulfite and analogous sulfite derivatives:

Compound Structure Functional Groups Applications Key Properties
This compound Cyclohexyl group with 4-tert-butylphenoxy and prop-2-ynyl ester substituents Prop-2-ynyl ester, aromatic ether Acaricide for mite control in crops High environmental persistence; stereoisomerism influences efficacy
Dimethyl sulfite Methyl esters of sulfurous acid (MeOS(O)OMe) Methyl ester Organic synthesis intermediate; solvent Volatile; synthesized via alcohol and thionyl chloride reaction
2-Ethylhexyl nonyl sulfite Branched alkyl esters (C8H17 and C9H19 chains) Long-chain alkyl esters Biomarker for plant-fungal interactions; insecticidal properties Non-volatile; potential as a miticide
Aluminum sulfite Inorganic salt (Al2(SO3)3) Ionic bonding with Al³⁺ and SO3²⁻ Water treatment; paper industry (stabilizer) High thermal stability; strong hydrogen bonding
Pesticidal Activity
  • This compound : Targets mites by disrupting mitochondrial ATP synthesis, leveraging its lipophilic prop-2-ynyl group to penetrate arthropod cuticles .
  • 2-Ethylhexyl nonyl sulfite: Acts as an insecticide via ester-mediated interference with neurotransmission, though its exact mode of action remains under investigation .
Metabolic Interactions
  • Unlike this compound, inorganic sulfites (e.g., sodium sulfite) participate in enzymatic pathways such as sulfite oxidase-mediated oxidation to sulfate, critical for detoxification in organisms .
  • Sulfite reductase enzymes reduce sulfite to sulfide in microbial and plant systems, a pathway absent in the metabolism of synthetic sulfite esters like this compound .

Research Findings and Industrial Relevance

Efficacy and Environmental Impact

  • This compound demonstrates higher acaricidal potency than 2-ethylhexyl nonyl sulfite, attributed to its aromatic ether group enhancing target binding .
  • However, its environmental persistence raises concerns about bioaccumulation, unlike aluminum sulfite, which precipitates harmlessly in aqueous systems .

Advances in Detection and Regulation

  • Liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods now enable precise detection of sulfite residues (≥0.5 ppm), critical for monitoring compliance in food and environmental samples .
  • Regulatory frameworks for this compound emphasize maximum residue limits (MRLs) in crops, contrasting with less stringent guidelines for non-pesticidal sulfites like dimethyl sulfite .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing bis(prop-2-ynyl) sulfite?

  • Methodological Answer : Synthesis should involve controlled esterification of sulfurochloridate intermediates with prop-2-ynol under inert conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via vacuum distillation. Characterization requires a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural confirmation and X-ray crystallography (using programs like SHELXL ) for resolving stereochemical ambiguities. Purity must be validated via HPLC with a sulfite-specific detector (e.g., UV at 254 nm) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–11) at 25–60°C. Monitor degradation kinetics using UV-Vis spectroscopy (tracking sulfite release at 215 nm) and gas chromatography (GC) for volatile byproducts. For reproducibility, adhere to protocols for solution handling outlined in bisulfite conversion kits, such as avoiding cross-contamination and ensuring complete buffer removal during washes .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Use a C18 column and a mobile phase of 0.1% formic acid in acetonitrile/water. For calibration, prepare spiked samples with deuterated internal standards to correct for matrix effects. Cross-validate results with iodometric titration for sulfite quantification .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is activated by heterogeneous catalysts in advanced oxidation processes (AOPs)?

  • Methodological Answer : Design experiments to compare radical vs. non-radical pathways. Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect SO4^\bullet\text{SO}_4^- and OH^\bullet\text{OH} radicals. Vary catalyst composition (e.g., Fe1x_{1-x}Nix_xS) and pH (3–9) to assess synergistic effects. Kinetic studies should measure pseudo-first-order rate constants for pollutant degradation (e.g., rhodamine B) while monitoring sulfite decay via ion chromatography .

Q. What computational models can predict the oxidative reactivity of this compound in environmental systems?

  • Methodological Answer : Develop density functional theory (DFT) models to calculate bond dissociation energies (BDEs) for sulfite ester cleavage. Validate with experimental data from lab-scale oxidation reactors (e.g., ammonia-based desulfurization systems). Use kinetic Monte Carlo simulations to predict pH-dependent sulfite oxidation ratios, ensuring model error margins remain below ±20% .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of sulfite-activating systems?

  • Methodological Answer : Perform comparative studies using standardized conditions (e.g., fixed sulfite/catalyst molar ratios and identical light sources for photochemical AOPs). Apply multivariate statistical analysis (e.g., ANOVA) to identify confounding variables (e.g., dissolved oxygen levels or trace metal impurities). Reference crystallographic data (SHELX-refined structures) to correlate catalyst morphology with activity .

Q. What strategies optimize the design of sulfite-based AOPs for high-throughput applications?

  • Methodological Answer : Implement robotic liquid handlers for parallel testing of catalyst libraries. Use design-of-experiments (DoE) software to screen variables (pH, catalyst loading, sulfite concentration). Monitor reaction progress in real-time via inline UV-Vis probes. For scalability, validate results in pilot-scale reactors with continuous sulfite dosing systems .

Guidelines for Methodological Rigor

  • Experimental Design : Align with Beilstein Journal standards, including detailed supplemental data for reproducibility .
  • Data Validation : Cross-check crystallographic data with SHELX-refined structures to avoid misassignment .
  • Contradiction Management : Use tiered experimental approaches (lab-scale → pilot-scale) to isolate variables .

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